Omecamtiv mecarbil is a novel synthetic small molecule classified as a cardiac myosin activator. [, , , , ] It functions by directly targeting and activating cardiac myosin, the molecular motor responsible for heart muscle contraction. [, , , , ] This distinguishes it from traditional inotropic agents that indirectly influence cardiac contractility by altering calcium handling or activating signaling pathways. [, , ] Omecamtiv mecarbil represents a new approach to modulating cardiac function and is being investigated for its potential in treating heart failure. [, , , ]
Omecamtiv mecarbil was developed by Amgen and is classified under the category of inotropic agents. Unlike traditional inotropes that increase intracellular calcium levels, omecamtiv mecarbil operates through a unique mechanism by directly activating cardiac myosin, thereby increasing the force of contraction in heart muscle cells .
The synthesis of omecamtiv mecarbil involves a convergent approach that combines two key fragments: an aniline derivative and a carbamate. The synthesis process typically includes the following steps:
Specific technical parameters such as reaction temperature, solvent choice, and reaction time are optimized to maximize yield and purity .
Omecamtiv mecarbil has a complex molecular structure characterized by its ability to bind specifically to the S1 domain of cardiac myosin. The molecular formula is , and its structure includes:
Omecamtiv mecarbil primarily participates in biochemical interactions rather than classical chemical reactions. Its mechanism involves:
The interactions are characterized by specific binding affinities that can be quantified using techniques like surface plasmon resonance.
Omecamtiv mecarbil enhances cardiac contractility by directly activating cardiac myosin. Key aspects of its mechanism include:
Omecamtiv mecarbil exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and dosing regimens .
Omecamtiv mecarbil has been investigated primarily for its therapeutic potential in heart failure management. Its applications include:
Heart failure (HF) represents a global pandemic affecting over 64 million people worldwide, with prevalence projected to increase by 46% in the United States alone by 2030 [2] [6]. The economic burden is staggering, with 2012 expenditures exceeding $31 billion in the U.S., accounting for >10% of total cardiovascular spending, and costs expected to rise by 127% by 2030 [6]. Global Burden of Disease (GBD) 2021 data reveal concerning epidemiological trends: age-standardized HF prevalence increased from 641.14 to 676.68 per 100,000 population between 1990–2021, with high-income North America bearing the heaviest burden [7]. Notably, HF with reduced ejection fraction (HFrEF) constitutes approximately half of all HF cases, characterized by high mortality rates and poor quality of life despite guideline-directed medical therapy [6]. This therapeutic gap is particularly pronounced in patients with advanced disease (LVEF ≤28%) who remain symptomatic despite optimal pharmacotherapy—a population representing 30-40% of HFrEF cases [1] [3].
Table 1: Global Heart Failure Epidemiology
Metric | Value | Source |
---|---|---|
Global prevalence | >64 million | [2] |
Projected US prevalence (2030) | >8 million | [6] |
Age-standardized prevalence rate (2021) | 676.68/100,000 | [7] |
Annual economic burden (US) | $31 billion | [6] |
HFrEF proportion of total HF | 40-50% | [6] |
Traditional inotropic agents for HFrEF have been limited by their calcium-dependent mechanisms and associated mortality risks. Drugs like dobutamine and milrinone increase intracellular cyclic AMP, elevating calcium transients to enhance contractility at the expense of increased myocardial oxygen consumption, arrhythmias, and cellular toxicity [1] [4]. Oral milrinone and intermittent dobutamine infusions consistently demonstrated increased mortality in HFrEF patients despite initial symptomatic benefits [4]. This "inotropic paradox"—improved hemodynamics with worsened outcomes—stems from fundamental disruptions in cardiomyocyte calcium handling and energy metabolism [1]. These limitations catalyzed research into sarcomere-directed therapies that bypass calcium-mediated mechanisms, culminating in the development of cardiac myosin activators that directly modulate actin-myosin cross-bridge kinetics without altering intracellular calcium concentrations [1] [4].
Omecamtiv mecarbil (OM) emerged from targeted drug discovery efforts at Cytokinetics to address the limitations of conventional inotropes. Formerly known as CK-1827452, OM is the first selective cardiac myosin activator that binds the catalytic domain of β-cardiac myosin heavy chain, stabilizing the pre-power stroke state and increasing the number of myosin heads available for actin binding [1] [4] [5]. This novel mechanism enhances systolic function through increased sarcomere contractility while avoiding increased intracellular calcium transients or adenosine triphosphate (ATP) consumption—key differentiators from traditional inotropes [4]. Preclinical studies demonstrated that OM prolongs systolic ejection time and increases fractional shortening without affecting left ventricular dP/dt or myocardial oxygen demand, addressing core limitations of calcium-dependent agents [1] [5]. The rational design of OM specifically targeted HFrEF's underlying molecular pathophysiology: insufficient actin-myosin cross-bridge formation due to impaired myosin function [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7